1-{4-Ethoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}-4-phenylpiperazine
Description
1-{4-Ethoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}-4-phenylpiperazine is a complex organic compound that features a combination of various functional groups, including an ethoxy group, an oxadiazole ring, a benzenesulfonyl group, and a piperazine ring
Properties
IUPAC Name |
5-[2-ethoxy-5-(4-phenylpiperazin-1-yl)sulfonylphenyl]-3-propan-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4S/c1-4-30-21-11-10-19(16-20(21)23-24-22(17(2)3)25-31-23)32(28,29)27-14-12-26(13-15-27)18-8-6-5-7-9-18/h5-11,16-17H,4,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDJFURASOFQBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NC(=NO4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-Ethoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}-4-phenylpiperazine typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Piperazine coupling: The final step involves coupling the sulfonylated oxadiazole intermediate with 4-phenylpiperazine under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4-Ethoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{4-Ethoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}-4-phenylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 1-{4-Ethoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}-4-phenylpiperazine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The compound can modulate signaling pathways, potentially affecting cellular processes like proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
1-Ethoxy-2-propanol: A simpler compound with an ethoxy group and a propanol backbone.
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Another complex compound with an ethoxy group and a triazine ring.
Uniqueness
1-{4-Ethoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}-4-phenylpiperazine is unique due to its combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for multiple points of chemical modification, making it a versatile compound for synthetic and medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
